molecular formula C14H16N2O4 B1439975 3-(4-Benzyl-2,3-dioxopiperazin-1-yl)propanoic acid CAS No. 932975-98-9

3-(4-Benzyl-2,3-dioxopiperazin-1-yl)propanoic acid

Cat. No.: B1439975
CAS No.: 932975-98-9
M. Wt: 276.29 g/mol
InChI Key: YDXOWWITCWZBPL-UHFFFAOYSA-N
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Description

3-(4-Benzyl-2,3-dioxopiperazin-1-yl)propanoic acid is a chemical compound with the molecular formula C14H16N2O4 It is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a propanoic acid moiety

Scientific Research Applications

3-(4-Benzyl-2,3-dioxopiperazin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzyl-2,3-dioxopiperazin-1-yl)propanoic acid typically involves the reaction of benzylamine with maleic anhydride to form an intermediate, which is then cyclized to produce the piperazine ring. The final step involves the introduction of the propanoic acid group through a series of reactions, including esterification and hydrolysis. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzyl-2,3-dioxopiperazin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.

Mechanism of Action

The mechanism of action of 3-(4-Benzyl-2,3-dioxopiperazin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid
  • 3-(4-Benzyl-2,3-dioxopiperazin-1-yl)butanoic acid
  • 3-(4-Benzyl-2,3-dioxopiperazin-1-yl)pentanoic acid

Uniqueness

3-(4-Benzyl-2,3-dioxopiperazin-1-yl)propanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-benzyl-2,3-dioxopiperazin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-12(18)6-7-15-8-9-16(14(20)13(15)19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXOWWITCWZBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=O)N1CCC(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Benzyl-2,3-dioxopiperazin-1-yl)propanoic acid
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3-(4-Benzyl-2,3-dioxopiperazin-1-yl)propanoic acid
Reactant of Route 6
3-(4-Benzyl-2,3-dioxopiperazin-1-yl)propanoic acid

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